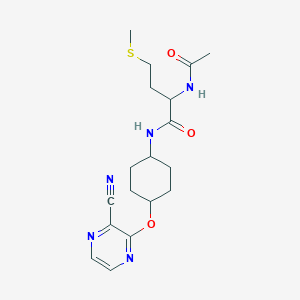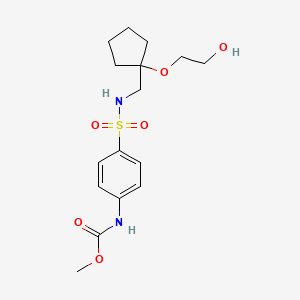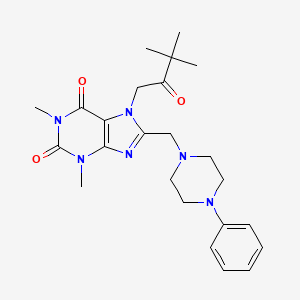
2-acetamido-N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-4-(methylthio)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-acetamido-N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-4-(methylthio)butanamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and industrial chemistry. This compound features multiple functional groups, including an acetamido group, a cyanopyrazinyl ether, a cyclohexyl ring, and a methylthio group, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-acetamido-N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-4-(methylthio)butanamide typically involves multiple steps, starting from readily available precursors. A general synthetic route may include:
Formation of the Cyanopyrazinyl Ether: This step involves the reaction of a pyrazine derivative with a suitable cyanating agent under controlled conditions to introduce the cyano group.
Cyclohexyl Ring Functionalization: The cyclohexyl ring is functionalized through a series of reactions, including halogenation and subsequent nucleophilic substitution to introduce the ether linkage with the cyanopyrazinyl group.
Acetamido Group Introduction: The acetamido group is introduced via acylation of an amine precursor using acetic anhydride or acetyl chloride.
Methylthio Group Addition:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques like chromatography, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylthio group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the cyano group, converting it to an amine or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Nucleophiles: Amines, thiols, and alcohols under basic or acidic conditions.
Major Products
Sulfoxides and Sulfones: From oxidation of the methylthio group.
Amines: From reduction of the cyano group.
Substituted Derivatives: From nucleophilic substitution reactions.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its structural features suggest it could act as a ligand in binding studies or as a probe in biochemical assays.
Medicine
The compound’s potential medicinal applications include its use as a lead compound in drug discovery. Its unique structure may confer specific biological activities, such as enzyme inhibition or receptor modulation, making it a candidate for therapeutic development.
Industry
In the industrial sector, the compound could be used in the development of new materials or as a specialty chemical in various manufacturing processes. Its reactivity and functional diversity make it suitable for applications in polymer science, coatings, and adhesives.
Mechanism of Action
The mechanism of action of 2-acetamido-N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-4-(methylthio)butanamide would depend on its specific application. In a medicinal context, it might interact with molecular targets such as enzymes, receptors, or ion channels. The acetamido group could facilitate binding through hydrogen bonding, while the cyanopyrazinyl ether and methylthio groups might interact with hydrophobic pockets or participate in electronic interactions.
Comparison with Similar Compounds
Similar Compounds
2-acetamido-N-((1r,4r)-4-((3-cyanopyridin-2-yl)oxy)cyclohexyl)-4-(methylthio)butanamide: Similar structure with a pyridine ring instead of a pyrazine ring.
2-acetamido-N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-4-(ethylthio)butanamide: Similar structure with an ethylthio group instead of a methylthio group.
Uniqueness
The uniqueness of 2-acetamido-N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-4-(methylthio)butanamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyanopyrazinyl ether and the methylthio group, in particular, may result in unique reactivity and interaction profiles compared to similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
2-acetamido-N-[4-(3-cyanopyrazin-2-yl)oxycyclohexyl]-4-methylsulfanylbutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N5O3S/c1-12(24)22-15(7-10-27-2)17(25)23-13-3-5-14(6-4-13)26-18-16(11-19)20-8-9-21-18/h8-9,13-15H,3-7,10H2,1-2H3,(H,22,24)(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHJIOTKTJBATMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CCSC)C(=O)NC1CCC(CC1)OC2=NC=CN=C2C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-(benzenesulfonyl)-1H-indol-1-yl]-N-(2H-1,3-benzodioxol-5-yl)acetamide](/img/structure/B2827857.png)
![4-Chloro-2-iodofuro[3,2-c]pyridine](/img/structure/B2827858.png)



![N'-(2-methylquinolin-4-yl)-N-[2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl]ethanediamide](/img/structure/B2827863.png)
![2-Chloro-N-methyl-N-[2-(2-oxo-1,3-benzoxazol-3-yl)ethyl]propanamide](/img/structure/B2827866.png)
![N-{[5-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]methyl}-2-methyl-3-nitrobenzamide](/img/structure/B2827869.png)
![6-(Methylsulfonyl)-3-(3-thienyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2827871.png)



![1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-N-(2-methoxyethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2827878.png)
